molecular formula C10H16ClN3 B1500857 1-(5-Methylpyridin-2-yl)piperazine hydrochloride CAS No. 1185307-85-0

1-(5-Methylpyridin-2-yl)piperazine hydrochloride

Cat. No.: B1500857
CAS No.: 1185307-85-0
M. Wt: 213.71 g/mol
InChI Key: KKELTCOACYCGAZ-UHFFFAOYSA-N
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Description

“1-(5-Methylpyridin-2-yl)piperazine” is a compound with a molecular weight of 177.25 . Its IUPAC name is 1-(5-methyl-2-pyridinyl)piperazine .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “1-(5-Methylpyridin-2-yl)piperazine” is 1S/C10H15N3/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 .


Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines includes an aza-Michael addition between diamine and the in situ generated sulfonium salt .

Scientific Research Applications

Pharmacological Effects and Serotonin Receptor Agonism

  • Piperazine derivatives, including those structurally related to "1-(5-Methylpyridin-2-yl)piperazine hydrochloride," have been identified as potent inhibitors of serotonin binding to membrane receptors in rat brain in vitro, suggesting their role as serotonin receptor agonists. This activity is consistent with pharmacological effects such as dose-related decreases in serotonin metabolites and increases in corticosterone concentration in rats, indicative of their potential as direct serotonin agonists rather than serotonin uptake inhibitors (Fuller et al., 1981).

Antidepressant and Antianxiety Activity

  • Novel piperazine derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating significant efficacy in behavioral tests. This suggests their potential application in treating mood disorders, where modulation of serotonin and other neurotransmitter systems plays a crucial role (J. Kumar et al., 2017).

Antidiabetic and Glucose Homeostasis

  • Research into piperazine derivatives has also extended into the development of antidiabetic compounds. Specifically, studies on the structure-activity relationship have identified piperazine compounds that significantly improve glucose tolerance in rat models of diabetes, indicating their potential utility in managing type II diabetes through mechanisms such as increased insulin secretion (G. Le Bihan et al., 1999).

Adrenoceptor Antagonism

  • Piperazine derivatives have been explored for their potency as adrenoceptor antagonists, with particular emphasis on alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes. These findings indicate a possible therapeutic application in conditions where modulation of these receptors is beneficial, such as in hypertension and psychiatric disorders (D. Barlocco et al., 1999).

Bacterial Biofilm and MurB Inhibitors

  • The synthesis and evaluation of bis(pyrazole-benzofuran) hybrids with piperazine linkers have shown potent antibacterial efficacy and biofilm inhibition activities, presenting a new avenue for the development of antimicrobial agents. These compounds have demonstrated significant inhibitory activity against various bacterial strains and the MurB enzyme, highlighting their potential in addressing bacterial resistance and infection control (Ahmed E. M. Mekky, S. Sanad, 2020).

Properties

IUPAC Name

1-(5-methylpyridin-2-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13;/h2-3,8,11H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKELTCOACYCGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671509
Record name 1-(5-Methylpyridin-2-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185307-85-0
Record name 1-(5-Methylpyridin-2-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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